molecular formula C19H23N5OS B2913207 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852142-06-4

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2913207
CAS No.: 852142-06-4
M. Wt: 369.49
InChI Key: REQDAPSPCFEGSP-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease activity. Its primary research value lies in the investigation of constitutive B-cell receptor (BCR) and NF-κB signaling pathways, which are critically implicated in the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies . By effectively inhibiting MALT1, this compound blocks the cleavage of downstream substrates such as HOIL1, RelB, and A20, thereby suppressing the survival and proliferation signals in cancerous B-cells that are dependent on chronic NF-κB activation. This makes it an essential pharmacological tool for studying MALT1-dependent oncogenic signaling, validating new therapeutic targets, and evaluating combination treatment strategies in preclinical models of lymphoma and autoimmune diseases .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-13-7-9-24(10-8-13)17(25)12-26-19-22-21-18(23(19)2)15-11-20-16-6-4-3-5-14(15)16/h3-6,11,13,20H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQDAPSPCFEGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative featuring an indole moiety and a triazole-thioether structure, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
  • Molecular Formula : C19H23N5OS
  • Molecular Weight : 373.48 g/mol

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. A study on various derivatives showed that the presence of the triazole ring enhances interaction with bacterial enzymes, leading to increased antibacterial efficacy. Specifically, derivatives with indole and piperidine moieties demonstrated potent activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5AEscherichia coli32 µg/mL
5BStaphylococcus aureus16 µg/mL
5CBacillus subtilis8 µg/mL

These findings suggest that increasing the concentration of the compound correlates with an enhanced zone of inhibition, confirming its potential as an antibacterial agent .

Antifungal Activity

The antifungal properties of this compound were evaluated against several pathogenic fungi. The presence of the triazole moiety is critical for antifungal activity due to its ability to inhibit ergosterol biosynthesis in fungal cell membranes. In vitro studies revealed that the compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.

CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
6ACandida albicans16 µg/mL
6BAspergillus fumigatus32 µg/mL

The results indicate that compounds with a triazole-thioether linkage have enhanced efficacy compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of the compound was assessed using various cancer cell lines. Preliminary results indicated that it exhibits cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines.

Cell LineIC50 Value (µM)
HCT1166.2
T47D27.3

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the triazole ring and side chains significantly influence biological activity. For instance:

  • Indole Substitution : Enhances interaction with target enzymes.
  • Piperidine Moiety : Contributes to improved solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s key structural elements and their analogs are summarized below:

Structural Feature Analog (Evidence ID) Substituents/Modifications Impact on Properties
Indole-triazole-thioether Compound 5t () Chloro-benzimidazole, difluorophenyl Enhanced rigidity and π-π stacking potential due to benzimidazole .
4-Methylpiperidinyl group Compound 7d () Isobutylphenyl, chlorophenyl Improved solubility and metabolic stability compared to non-piperidinyl analogs .
Thioether linkage Compound 5i () Fluoroquinazolinyl, chlorophenyl Increased antibacterial activity (MIC: 4–8 µg/mL) .
Triazole ring Compound 21 () Fluorophenyl, methoxyphenylaminoethyl Fluorophenyl substitution correlated with 80% reduction in glioblastoma cell viability (19.6 ± 1.5% survival) .
Anticancer Activity
  • Fluorophenyl-substituted analogs (e.g., , Compound 21): Demonstrated potent activity against glioblastoma (IC₅₀: ~10 µM) due to fluorine’s electron-withdrawing effects enhancing target binding .
  • Indole-triazole hybrids (): Cytotoxic activity against cancer cell lines (e.g., 50% inhibition at 25 µM) via intercalation or kinase inhibition .
Antimicrobial Activity
  • Chlorophenyl- and bromophenyl-substituted triazoles (, Compounds 5i–5k): Exhibited broad-spectrum antibacterial activity (MIC: 4–16 µg/mL) .
  • Nitro- and halogen-substituted thioethers (): Outperformed chloroquine in antimalarial assays (pIC₅₀: 7.55–8.21), suggesting electron-withdrawing groups enhance parasitic target inhibition .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Substituents Bioactivity Highlights
Target Compound Not reported Not reported 4-Methylpiperidinyl, indole Hypothesized dual anticancer/antimicrobial activity based on analogs .
5i () 99–100 82 Fluoroquinazolinyl, chlorophenyl Antibacterial (MIC: 4 µg/mL) .
21 () Not reported Not reported Fluorophenyl Antiglioblastoma (19.6% cell viability) .
5t () Not reported Not reported Chloro-benzimidazole Antifungal (IC₅₀: 12 µM) .
N-(4-Chlorophenyl) analog () Not reported 63–89 Nitro, chloro Antimalarial (pIC₅₀: 7.95) .

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance bioactivity by improving target binding and metabolic stability . Piperidinyl groups (e.g., 4-methylpiperidinyl) may reduce cytotoxicity compared to bulkier substituents (e.g., benzhydryl in ) .

Synthetic Challenges: Cyclization of triazole rings () and thioether formation () require precise conditions (e.g., sodium ethoxide in ethanol) .

Structural-Activity Relationships (SAR) :

  • Para-substituted aryl groups (e.g., 4-fluorophenyl) generally outperform ortho/meta analogs in potency .
  • Hybrid scaffolds (e.g., indole-triazole) synergize multiple mechanisms, such as intercalation and enzyme inhibition .

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